1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one
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Overview
Description
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an azetidine ring, and a dihydropyridinone moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
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Formation of the Triazole Ring: This involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
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Synthesis of the Azetidine Ring: : The azetidine ring can be synthesized through a variety of methods, including cyclization reactions involving appropriate precursors. For example, a common approach involves the cyclization of a β-amino alcohol with a suitable leaving group .
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Formation of the Dihydropyridinone Moiety: : The dihydropyridinone moiety can be synthesized through a series of condensation and cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound .
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Copper catalysts for click reactions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound .
Scientific Research Applications
1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
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Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities .
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Biological Research: : It is used as a tool compound to study various biological processes and pathways, particularly those involving the triazole and azetidine rings .
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Pharmaceutical Development: : The compound is explored as a lead compound for the development of new drugs targeting specific diseases .
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Chemical Biology: : It is used in chemical biology research to probe the interactions between small molecules and biological macromolecules .
Mechanism of Action
The mechanism of action of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as tazobactam and cefatrizine, are known for their biological activities.
Azetidine Derivatives: Compounds with the azetidine ring, such as β-lactam antibiotics, exhibit significant biological properties.
Dihydropyridinone Derivatives: Compounds with the dihydropyridinone moiety are studied for their potential therapeutic applications.
Uniqueness
This combination allows for a wide range of interactions with molecular targets, making it a versatile compound for scientific research and pharmaceutical development .
Properties
IUPAC Name |
1-methyl-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-22-9-5-8-17(18(22)25)19(26)23-11-15(12-23)24-10-14(20-21-24)13-27-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGOEQFOMDOPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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